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molecular formula C8H6N2O3 B1630041 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 420137-33-3

5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No. B1630041
M. Wt: 178.14 g/mol
InChI Key: NTSCJPTZMFBBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06919355B2

Procedure details

A mixture of 26.0 g (105 mmol) of 6-methoxy-1H-benzoimidazole-2-carboxylic acid butilamide and 780 ml of 48% aqueus hydrobromic acid is stirred at 110° C. for 8 h, then refluxed for 12 h. The mixture is cooled to room temperature, the precipitated product is filtered off, washed with water until pH neutral and dried to yield 14.3 g (76.2%) of the title compound. Mp.: 206-207° C. (water).
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Yield
76.2%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([C:11]([OH:13])=[O:12])[NH:8][C:7]=2[CH:14]=1>Br>[OH:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([C:11]([OH:13])=[O:12])[NH:8][C:7]=2[CH:14]=1

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
COC=1C=CC2=C(NC(=N2)C(=O)O)C1
Name
Quantity
780 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
is stirred at 110° C. for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 h
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off
WASH
Type
WASH
Details
washed with water until pH neutral
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC=1C=CC2=C(NC(=N2)C(=O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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